Isoprimeverose
Overview
Description
Isoprimeverose is a disaccharide composed of one glucose molecule and one xylose molecule linked by an alpha-1,6-glycosidic bond. It is a component of xyloglucan, a polysaccharide found in the cell walls of plants. Xyloglucan plays a crucial role in plant cell wall structure and function, contributing to the mechanical strength and flexibility of the cell wall.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoprimeverose can be prepared through the controlled enzymatic hydrolysis of xyloglucan. Enzymes such as this compound-producing oligoxyloglucan hydrolase (IPase) from Aspergillus oryzae and Phaeoacremonium minimum are used to hydrolyze xyloglucan oligosaccharides, releasing this compound .
Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation processes. Aspergillus oryzae and Phaeoacremonium minimum are commonly used microorganisms for this purpose. The fermentation process is optimized to produce high yields of this compound by controlling factors such as pH, temperature, and nutrient availability .
Chemical Reactions Analysis
Types of Reactions: Isoprimeverose primarily undergoes hydrolysis reactions. Enzymes such as this compound-producing oligoxyloglucan hydrolase (IPase) catalyze the hydrolysis of the alpha-1,6-glycosidic bond, releasing glucose and xylose .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using specific glycoside hydrolases under mild conditions. The reaction conditions include a neutral pH and moderate temperatures (30-40°C) to ensure optimal enzyme activity .
Major Products Formed: The primary products of this compound hydrolysis are glucose and xylose. These monosaccharides can be further utilized in various biochemical pathways or industrial applications .
Scientific Research Applications
Isoprimeverose has several scientific research applications, including:
Chemistry: this compound is used as a substrate in enzymatic studies to understand the mechanisms of glycoside hydrolases.
Biology: In plant biology, this compound is studied to understand its role in plant cell wall structure and function.
Industry: this compound is used in the production of biofuels and biochemicals from lignocellulosic biomass.
Mechanism of Action
Isoprimeverose exerts its effects through enzymatic hydrolysis. The enzyme this compound-producing oligoxyloglucan hydrolase (IPase) recognizes and binds to the alpha-1,6-glycosidic bond in this compound. The enzyme then catalyzes the hydrolysis of this bond, releasing glucose and xylose. This process involves the formation of a glycosyl-enzyme intermediate, followed by the release of the hydrolysis products .
Comparison with Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Maltose: A disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Lactose: A disaccharide composed of one glucose molecule and one galactose molecule linked by a beta-1,4-glycosidic bond.
Uniqueness of Isoprimeverose: this compound is unique due to its alpha-1,6-glycosidic bond between glucose and xylose, which is not commonly found in other disaccharides. This unique linkage contributes to its specific role in the structure and function of plant cell walls .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-4(13)7(16)8(17)5(14)2-20-11-10(19)9(18)6(15)3-21-11/h1,4-11,13-19H,2-3H2/t4-,5+,6+,7+,8+,9-,10+,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPPYWGGTZVUFP-VUMGGCQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968060 | |
Record name | 6-O-Pentopyranosylhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534-98-5 | |
Record name | Isoprimeverose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoprimeverose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-O-Pentopyranosylhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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